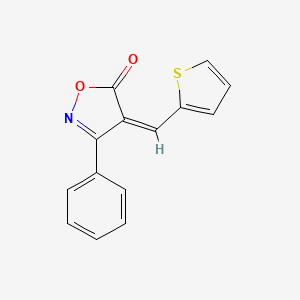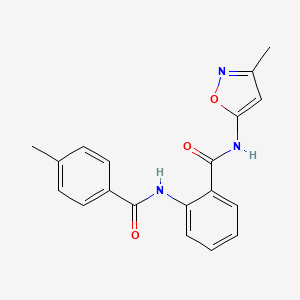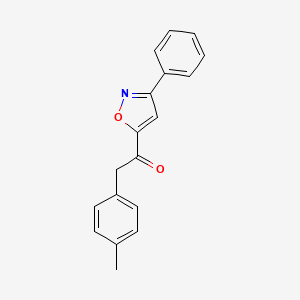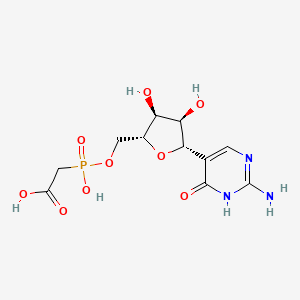
(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one is a heterocyclic compound that features an isoxazole ring fused with a phenyl group and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one typically involves the condensation of 3-phenylisoxazol-5(4H)-one with thiophene-2-carboxaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用机制
The mechanism of action of (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Phenylisoxazol-5(4H)-one: Lacks the thiophene ring, making it less versatile in certain applications.
4-(Thiophen-2-ylmethylene)isoxazol-5(4H)-one: Lacks the phenyl group, which may affect its reactivity and binding properties.
3-Phenyl-4-(furan-2-ylmethylene)isoxazol-5(4H)-one: Contains a furan ring instead of a thiophene ring, which can alter its electronic properties and reactivity.
Uniqueness
(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one is unique due to the presence of both a phenyl group and a thiophene ring. This combination imparts distinct electronic and steric properties, making the compound particularly useful in applications requiring specific interactions with biological or chemical targets.
属性
分子式 |
C14H9NO2S |
|---|---|
分子量 |
255.29 g/mol |
IUPAC 名称 |
(4Z)-3-phenyl-4-(thiophen-2-ylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H9NO2S/c16-14-12(9-11-7-4-8-18-11)13(15-17-14)10-5-2-1-3-6-10/h1-9H/b12-9- |
InChI 键 |
IXRPGYBAKTZNEU-XFXZXTDPSA-N |
手性 SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=CS3 |
规范 SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan](/img/structure/B12885153.png)


![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)


![(R)-2-(2,6-Dibromo-4-(6-bromonaphtho[2,3-b]benzofuran-11-yl)phenoxy)-3-phenylpropanoic acid](/img/structure/B12885175.png)
![Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate](/img/structure/B12885177.png)


![(17aR)-1,17-Bis(diphenylphosphino)-7,8,9,10,11,12-hexahydro-6H-dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B12885192.png)



